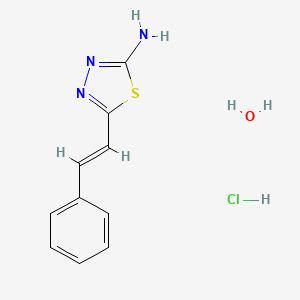
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate typically involves the reaction of thiosemicarbazide with substituted carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate acylthiosemicarbazide, which cyclizes to form the thiadiazole ring. The styryl group is introduced through a subsequent reaction with a suitable styrene derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or thione derivatives.
Substitution: The amino and styryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thione derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of 2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The thiadiazole ring is known to interact with nucleic acids and proteins, leading to the modulation of gene expression and protein function. The styryl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
Uniqueness
2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is unique due to the presence of the styryl group, which imparts additional biological activity and enhances its ability to interact with molecular targets. The combination of the thiadiazole ring and the styryl group makes this compound a versatile scaffold for the development of new drugs and materials.
Properties
CAS No. |
102367-69-1 |
|---|---|
Molecular Formula |
C10H12ClN3OS |
Molecular Weight |
257.74 g/mol |
IUPAC Name |
5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C10H9N3S.ClH.H2O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8;;/h1-7H,(H2,11,13);1H;1H2/b7-6+;; |
InChI Key |
TYCJUVSTYLVNEX-KMXZHCNGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(S2)N.O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(S2)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


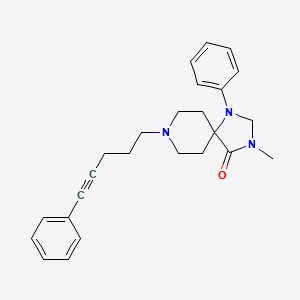
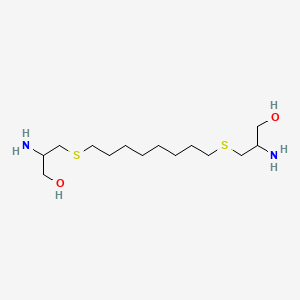
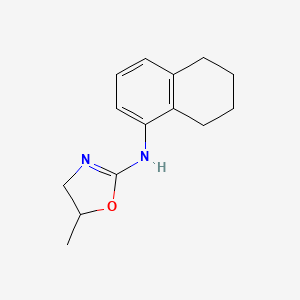
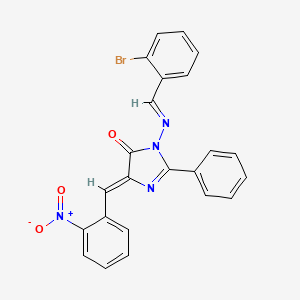
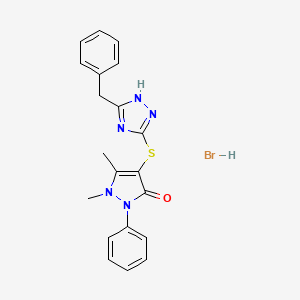
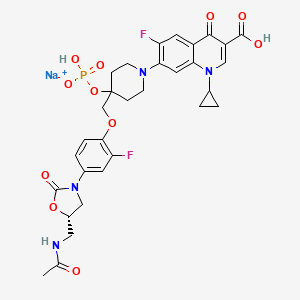
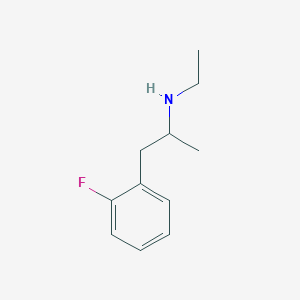

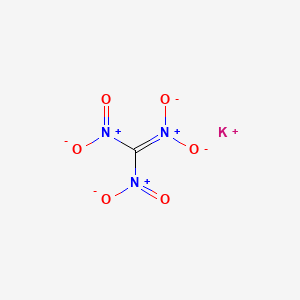
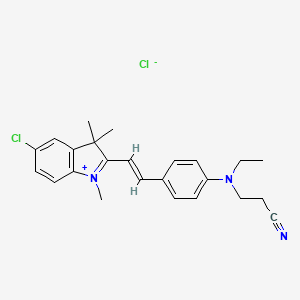
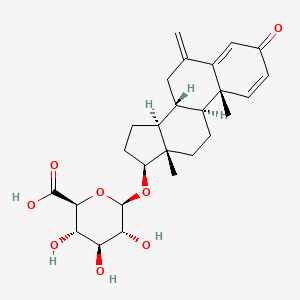
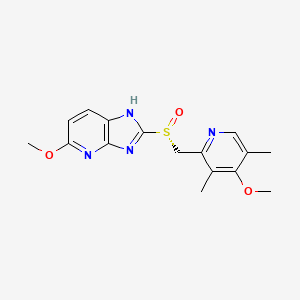
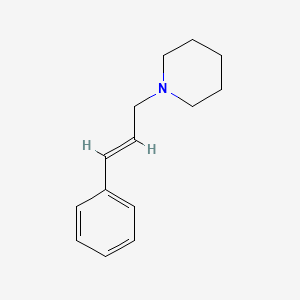
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
